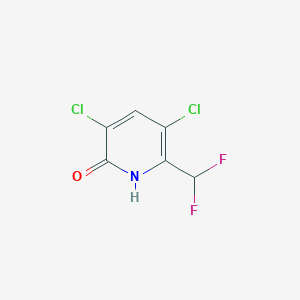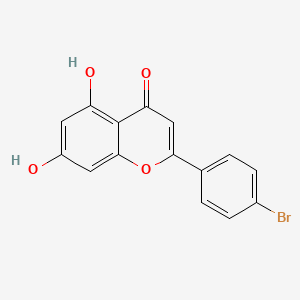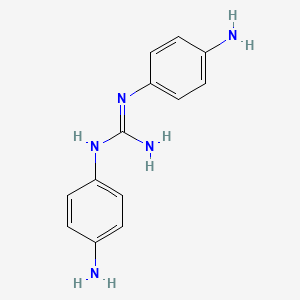
N,N''-Bis(4-aminophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-aminophenyl)guanidine is an organic compound with the molecular formula C13H15N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .
Industrial Production Methods
Industrial production methods for 1,3-Bis(4-aminophenyl)guanidine typically involve large-scale synthesis using similar routes as described above. The use of transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions are also explored for industrial applications .
化学反应分析
Types of Reactions
1,3-Bis(4-aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
1,3-Bis(4-aminophenyl)guanidine has several scientific research applications:
作用机制
The mechanism of action of 1,3-Bis(4-aminophenyl)guanidine involves its interaction with molecular targets and pathways. It can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence the conformation of substituted guanidinium species and their biological activity .
相似化合物的比较
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: This compound is similar in structure but contains an adamantane core instead of a guanidine group.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Another similar compound with dimethyl groups on the phenyl rings.
1,3-Bis(fluoro-aminophenyl)adamantane: This compound has fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-aminophenyl)guanidine is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various applications. Its guanidine group allows for interactions with biological molecules, which is not as prominent in the adamantane derivatives .
属性
CAS 编号 |
88297-88-5 |
|---|---|
分子式 |
C13H15N5 |
分子量 |
241.29 g/mol |
IUPAC 名称 |
1,2-bis(4-aminophenyl)guanidine |
InChI |
InChI=1S/C13H15N5/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H3,16,17,18) |
InChI 键 |
LQURJHXWDSZHJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


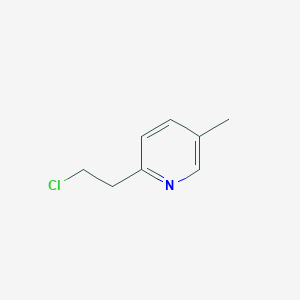
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
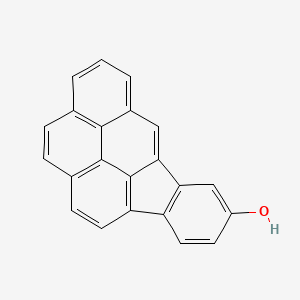
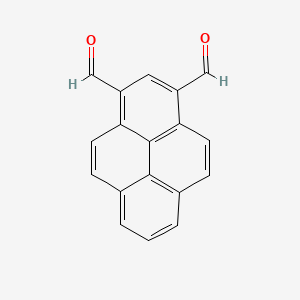
![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
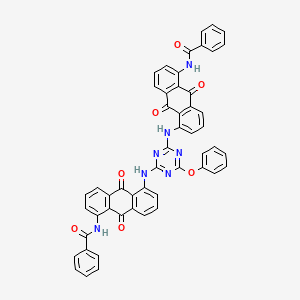


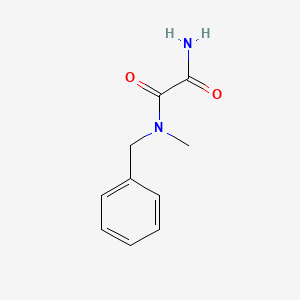
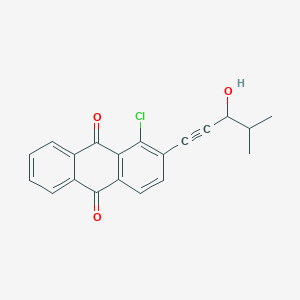
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B13139618.png)
